molecular formula C10H19NO5 B1416558 (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate CAS No. 96099-84-2

(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

Cat. No. B1416558
CAS RN: 96099-84-2
M. Wt: 233.26 g/mol
InChI Key: MZMWAPNVRMDIPS-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate” is a chemical compound. It is also known as "(2R,3S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]butanoic acid" .


Synthesis Analysis

The synthesis of this compound has been studied in the context of antiviral drug development. It can be obtained via the stereoselective bioreduction of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone (1a) with short-chain dehydrogenase/reductase (SDR) . The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. For instance, the crystal structures of SSand RS-Boc-ACHPB were determined by X-ray analysis .


Chemical Reactions Analysis

The compound is key for the synthesis of the antiviral drug atazanavir. It can be obtained via the stereoselective bioreduction of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone (1a) with short-chain dehydrogenase/reductase (SDR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 263.33 g/mol . It is a solid at room temperature .

Scientific Research Applications

  • Renin Inhibitors : A study describes the synthesis of a compound structurally related to (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, which is used as an intermediate in the preparation of renin inhibitory peptides. These peptides containing dipeptide isosteres show potential as potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).

  • Baker's Yeast Reduction : Another research explores the baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates and 3-oxopentanoates, leading to the formation of biologically active substances. This includes the synthesis of N-protected methyl (R)-4-amino-3-hydroxybutanoate, indicating the utility of this compound in biological transformations (Hashiguchi et al., 1992).

  • Enantioselective Synthesis : A study focused on the enantioselective synthesis of a similar compound, demonstrating the use of this chemical structure in creating enantiomerically enriched molecules, which are crucial in pharmaceutical chemistry (Alonso et al., 2005).

  • Antiviral Drug Intermediate Synthesis : The stereoselective bioreduction of a related compound to synthesize key intermediates for antiviral drugs like atazanavir was investigated. This highlights the compound's role in the pharmaceutical industry, especially in the development of treatments for viral infections (Wu et al., 2019).

  • Synthesis of Amino Acid Derivatives : Research demonstrates the synthesis of various amino acid derivatives using similar compounds, indicating its significance in the synthesis of complex organic molecules which are essential in the development of pharmaceuticals and other biologically active compounds (Davies et al., 1997).

  • Polymorphic Forms Study : The study of the polymorphic forms of a compound closely related to (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate provides insights into its molecular conformation, which is essential for understanding its physical properties and potential applications in material science (Gebreslasie et al., 2011).

Future Directions

The future directions for the study and application of this compound could include further exploration of its potential in antiviral drug development, given its role in the synthesis of the antiviral drug atazanavir .

properties

IUPAC Name

methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMWAPNVRMDIPS-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Reactant of Route 3
Reactant of Route 3
(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Reactant of Route 4
Reactant of Route 4
(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Reactant of Route 5
Reactant of Route 5
(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Reactant of Route 6
Reactant of Route 6
(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.